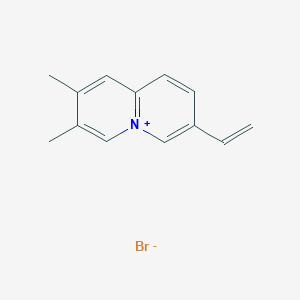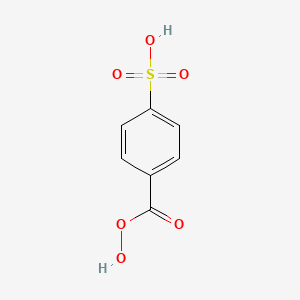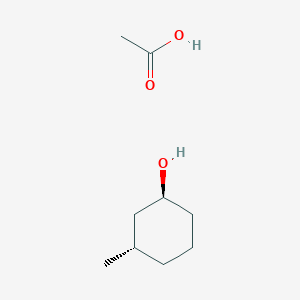
acetic acid;(1S,3S)-3-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1S,3S)-3-methylcyclohexan-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,3S)-3-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the esterification of (1S,3S)-3-methylcyclohexan-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of (1S,3S)-3-methylcyclohexanone or (1S,3S)-3-methylcyclohexanoic acid.
Reduction: Formation of (1S,3S)-3-methylcyclohexane.
Substitution: Formation of (1S,3S)-3-methylcyclohexyl chloride or bromide.
Applications De Recherche Scientifique
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;(1S,3S)-3-methylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chiral nature of the compound can lead to stereospecific interactions, enhancing its efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-3-methylcyclohexan-1-ol: A stereoisomer with different biological activity.
Cyclohexanol: A simpler alcohol with similar chemical properties but lacking chirality.
Methylcyclohexane: A related compound without the hydroxyl group.
Uniqueness
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol is unique due to its combination of a chiral alcohol and acetic acid, providing distinct chemical and biological properties. Its chirality can lead to specific interactions in biological systems, making it valuable for research and industrial applications.
Propriétés
Numéro CAS |
66922-08-5 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
acetic acid;(1S,3S)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4)/t6-,7-;/m0./s1 |
Clé InChI |
XRJPCYYFUVEELV-LEUCUCNGSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H](C1)O.CC(=O)O |
SMILES canonique |
CC1CCCC(C1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
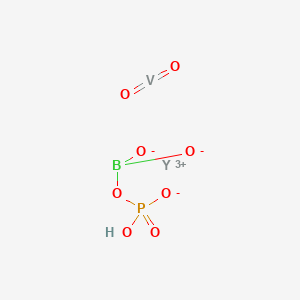

![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
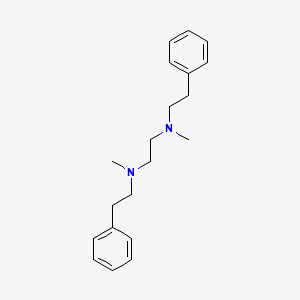
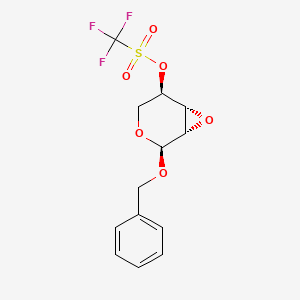
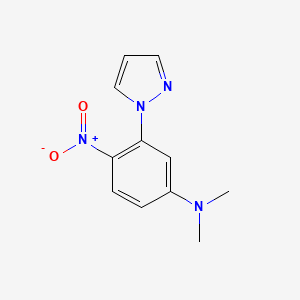
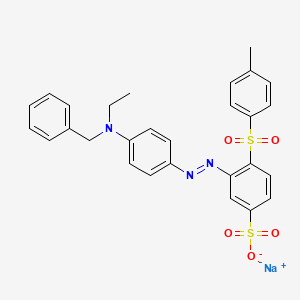
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)

